Thymopentin

Description

This compound has been used in trials studying the treatment and prevention of HIV Infections and Hepatocellular Carcinoma.

This compound is a synthetic pentapeptide which is the active site of the naturally occurring hormone thymopoietin with immunomodulating properties. This compound enhances the production of thymic T cells and may help restore immunocompetence in immunosuppressed subjects. This agent also augments the effects of ionizing radiation by arresting cancer cells in the G2/M phase of the cell cycle. (NCI04)

This compound is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Synthetic pentapeptide corresponding to the amino acids 32-36 of thymopoietin and exhibiting the full biological activity of the natural hormone. It is an immunomodulator which has been studied for possible use in the treatment of rheumatoid arthritis, AIDS, and other primary immunodeficiencies.

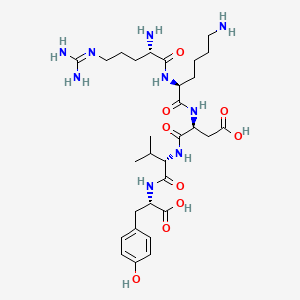

Structure

2D Structure

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFFKRAVBDQEG-YGQNSOCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046609 | |

| Record name | Thymopentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69558-55-0 | |

| Record name | THYMOPENTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thymopentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TP-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thymopentin: A Technical Guide to its Discovery, Synthesis, and Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymopentin (TP-5), the synthetic pentapeptide Arg-Lys-Asp-Val-Tyr, represents the biologically active site of the thymic hormone thymopoietin.[1] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and immunomodulatory mechanisms of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document covers the initial isolation of thymopoietin, various synthetic strategies for this compound with comparative data on yield and purity, its physicochemical properties, and a detailed exploration of its signaling pathways. Furthermore, this guide includes detailed experimental protocols for its synthesis, purification, and key biological assays, alongside mandatory visualizations of its signaling pathways and experimental workflows.

Discovery and Historical Context

The journey to the discovery of this compound began with the isolation of its parent polypeptide, thymopoietin, from bovine thymus by Gideon Goldstein in the 1970s.[1][2][3] The isolation of thymopoietin was a significant step in understanding the endocrine function of the thymus gland in immune regulation. Thymopoietin, a 49-amino acid polypeptide, was found to induce the differentiation of prothymocytes into thymocytes.[1]

Subsequent research focused on identifying the active site of this hormone. Through systematic synthesis and biological evaluation of various peptide fragments of thymopoietin, it was discovered that the pentapeptide corresponding to amino acid residues 32-36, Arg-Lys-Asp-Val-Tyr, possessed the full biological activity of the native hormone.[1] This synthetic pentapeptide was named this compound. This discovery was pivotal as it allowed for the production of a smaller, chemically defined molecule that was easier and more cost-effective to synthesize than the full-length polypeptide, while retaining its immunomodulatory properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation and delivery.

| Property | Value | Reference |

| Molecular Formula | C30H49N9O9 | [4] |

| Molecular Weight | 679.77 g/mol | [4] |

| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr | [1] |

| Aqueous Solubility | 294.3 mg/mL | [physicochemical properties of this compound] |

| Log P | -4.2 | [physicochemical properties of this compound] |

| Melting Temperature | 193 °C | [physicochemical properties of this compound] |

| Appearance | White powder | [this compound synthesis] |

| Plasma Half-life | Approximately 30 seconds | [this compound biological activity] |

This compound is highly soluble in water and has a very short plasma half-life of about 30 seconds. [11, this compound biological activity] It is rapidly degraded by proteases and aminopeptidases in plasma.[5]

Chemical Synthesis of this compound

Several methods have been developed for the chemical synthesis of this compound, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, is a widely employed method for synthesizing peptides like this compound.[6][7][8][9][10] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow for Fmoc/tBu Solid-Phase Synthesis of this compound:

References

- 1. Isolation of bovine thymin: a polypeptide hormone of the thymus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation of thymopoietin (thymin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. academic.oup.com [academic.oup.com]

Thymopentin Analogs: A Technical Guide to Structure-Function Relationships and Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymopentin (TP5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been a subject of extensive research due to its immunomodulatory properties. As a regulator of T-cell differentiation and function, TP5 holds therapeutic potential for a range of conditions, including immunodeficiencies, autoimmune diseases, and cancer. This technical guide provides an in-depth analysis of the structural and functional relationships of this compound analogs. It summarizes key quantitative data on their biological activities, details essential experimental protocols for their evaluation, and illustrates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel immunomodulatory therapeutics based on the this compound scaffold.

Introduction

This compound (Arg-Lys-Asp-Val-Tyr) represents the amino acid sequence 32-36 of thymopoietin and is responsible for the biological activity of the parent hormone.[1] Its primary function is to mimic the action of thymopoietin, thereby promoting the maturation and differentiation of T-lymphocytes.[2] Furthermore, this compound has been shown to modulate the production of various cytokines, including interleukins and interferons, which are crucial for orchestrating an effective immune response.[3]

The therapeutic potential of this compound is, however, limited by its short plasma half-life, which is a result of rapid degradation by proteases.[3] This has spurred the development of a wide array of this compound analogs with improved stability and, in some cases, enhanced biological activity. These modifications include single amino acid substitutions, C-terminal truncations, cyclization, and the introduction of non-natural amino acids. Understanding the relationship between these structural changes and the resulting functional consequences is paramount for the rational design of next-generation immunomodulatory peptides.

This guide will delve into the quantitative structure-activity relationships of various this compound analogs, provide detailed methodologies for their biological characterization, and elucidate the key signaling pathways through which they exert their effects.

Structural and Functional Relationship of this compound Analogs

The biological activity of this compound is highly dependent on its primary sequence and conformation. Structure-activity relationship (SAR) studies have revealed critical residues and structural motifs necessary for its immunomodulatory function.

Key Amino Acid Residues

Studies involving single amino acid substitutions have demonstrated the absolute requirement for Arginine (Arg) at position 1 and Aspartic acid (Asp) at position 3 for maintaining biological activity.[4] A number of substitutions at positions 2, 4, and 5 are tolerated, albeit with varying effects on potency.[4] For instance, C-terminally shortened analogs, such as L-arginyl-L-lysyl-L-aspartic acid and L-arginyl-L-lysyl-L-aspartyl-L-valine, have been shown to exhibit immuno-stimulating potencies exceeding that of the parent this compound.[1]

Conformational Constraints

The conformation of this compound is crucial for its interaction with its cellular receptors. To investigate the biologically active conformation, conformationally restricted cyclic analogs have been synthesized and evaluated. Interestingly, some of these cyclic analogs were found to be biologically active, suggesting that a specific spatial arrangement of the pharmacophore is necessary for receptor binding and signal transduction.[5]

Modifications for Enhanced Stability and Potency

To overcome the short half-life of this compound, various modifications have been explored. The synthesis of an ethyl ester derivative of this compound, for example, resulted in a compound with more potent immunoregulation and anti-oxidation activity, as well as a slightly longer plasma half-life.[6] Another approach involves the fusion of this compound with other peptides. For instance, a fusion peptide of thymosin α1 and this compound (Tα1-TP5) has been developed, which demonstrates synergistic anti-tumor activity.[7]

Quantitative Biological Data

A systematic comparison of the biological activities of this compound analogs is essential for understanding their structure-activity relationships. The following tables summarize the available quantitative data from various studies.

| Analog | Modification | Assay | Result | Reference |

| This compound (TP5) | - | Inhibition of 125I-Thymopoietin Binding | IC50: 1.0 µM | [4] |

| [D-Arg1]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 1.2 µM | [4] |

| [Ala1]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | Inactive | [4] |

| [D-Lys2]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 2.5 µM | [4] |

| [Ala2]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 8.0 µM | [4] |

| [D-Asp3]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 1.5 µM | [4] |

| [Glu3]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | Inactive | [4] |

| [Ala3]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | Inactive | [4] |

| [D-Val4]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 3.0 µM | [4] |

| [Ala4]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 10 µM | [4] |

| [D-Tyr5]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 5.0 µM | [4] |

| [Phe5]-TP5 | Substitution | Inhibition of 125I-Thymopoietin Binding | IC50: 2.0 µM | [4] |

| [des-Tyr5]-TP5 | Deletion | Inhibition of 125I-Thymopoietin Binding | Inactive | [4] |

Table 1: Inhibitory Concentration (IC50) of this compound Analogs in a Radioligand Binding Assay.

| Analog | Modification | Assay | Result | Reference |

| This compound (TP5) | - | cGMP Elevation in CEM Cells | EC50: 0.1 µM | [4] |

| [D-Arg1]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.15 µM | [4] |

| [Ala1]-TP5 | Substitution | cGMP Elevation in CEM Cells | Inactive | [4] |

| [D-Lys2]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.3 µM | [4] |

| [Ala2]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 1.0 µM | [4] |

| [D-Asp3]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.2 µM | [4] |

| [Glu3]-TP5 | Substitution | cGMP Elevation in CEM Cells | Inactive | [4] |

| [Ala3]-TP5 | Substitution | cGMP Elevation in CEM Cells | Inactive | [4] |

| [D-Val4]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.4 µM | [4] |

| [Ala4]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 1.2 µM | [4] |

| [D-Tyr5]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.6 µM | [4] |

| [Phe5]-TP5 | Substitution | cGMP Elevation in CEM Cells | EC50: 0.25 µM | [4] |

| [des-Tyr5]-TP5 | Deletion | cGMP Elevation in CEM Cells | Inactive | [4] |

Table 2: Effective Concentration (EC50) of this compound Analogs for cGMP Elevation in CEM Cells.

Signaling Pathways

This compound and its analogs exert their immunomodulatory effects through the activation of specific intracellular signaling pathways. A key pathway implicated in the action of this compound is the Toll-like receptor 2 (TLR2) signaling cascade, which culminates in the activation of the transcription factor NF-κB.[8]

TLR2-MyD88-NF-κB Signaling Pathway

The binding of this compound or its analogs to TLR2 on the surface of immune cells, such as macrophages and dendritic cells, initiates a signaling cascade.[8] This leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, recruits and activates IRAK (Interleukin-1 receptor-associated kinase) family members, which then activate TRAF6 (TNF receptor-associated factor 6). TRAF6 ultimately leads to the activation of the IKK (IκB kinase) complex. The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines such as TNF-α and IL-6.[9]

Experimental Protocols

The biological activity of this compound and its analogs can be assessed using a variety of in vitro and in vivo assays. The following sections provide detailed protocols for some of the key experiments.

Lymphocyte Proliferation Assay (MTT Assay)

This assay measures the ability of this compound analogs to induce the proliferation of lymphocytes, a key indicator of immunostimulatory activity.

Materials:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Ficoll-Paque PLUS for lymphocyte isolation.

-

This compound and its analogs.

-

Phytohemagglutinin (PHA) as a positive control.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well flat-bottom microtiter plates.

Procedure:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque PLUS density gradient centrifugation.

-

Wash the cells twice with RPMI-1640 medium and resuspend them in complete medium at a concentration of 2 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 100 µL of various concentrations of this compound analogs (or TP5 as a reference, and PHA as a positive control) to the wells in triplicate. Use medium alone as a negative control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Centrifuge the plate at 1000 x g for 10 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the stimulation index (SI) as the ratio of the absorbance of treated cells to that of untreated control cells.

References

- 1. Immuno-regulating peptides, I. Synthesis and structure-activity relationships of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural requirements for the biological activity of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The unusually high immunomodulatory activity of this compound analogue Pro5-TP-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Increased antitumor activity of tumor-specific peptide modified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunomodulatory activity of a potent this compound analog: disulphide bridged beta-mercaptopropionyl-arginyl-lysyl-aspartyl-valyl-tyrosyl-cysteine amide - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo effects of Thymopentin on cytokine production

An In-Depth Technical Guide to the In Vivo Effects of Thymopentin on Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulatory agent. Its primary mechanism involves promoting the maturation and function of T-lymphocytes. A significant aspect of its in vivo activity is the modulation of cytokine production, which underpins its therapeutic potential in a range of conditions, including immunodeficiencies, infectious diseases, and inflammatory disorders. This document provides a comprehensive overview of the in vivo effects of this compound on the production of key cytokines, detailing the experimental evidence, underlying signaling pathways, and methodologies from seminal studies.

Core Mechanism of Action

This compound's immunomodulatory effects are multifaceted. It primarily targets the thymus gland to facilitate the differentiation and maturation of precursor T-cells into functional T-lymphocytes[1]. Beyond this foundational role, this compound directly influences the adaptive immune response by modulating the production of cytokines, which are critical signaling molecules that orchestrate immune and inflammatory responses[1]. Studies suggest that this compound can activate the NF-κB signaling pathway, a crucial regulator of cytokine gene transcription[2][3]. Evidence also points to its interaction with Toll-like receptor 2 (TLR2), which can trigger downstream signaling cascades, including the MyD88-NF-κB pathway, leading to enhanced cytokine secretion[4][5].

Quantitative Data Summary: In Vivo Cytokine Modulation

The following tables summarize the quantitative and qualitative changes in cytokine levels observed in key in vivo studies following this compound administration.

Table 1: Animal Studies on this compound and Cytokine Production

| Study / Model | Subjects | This compound Dosage & Route | Cytokine(s) Measured | Observed Effect | Cell/Sample Type Analyzed | Reference |

| Healthy | Male NMRI mice | 15 µg / 100 g body weight (Intraperitoneal) | IL-1α, IL-2, IL-6, IL-10, IFN-γ | Activation of production | Peritoneal macrophages, Spleen lymphocytes | [2] |

| Gut-derived Sepsis | Balb/c mice | 1 mg/kg (Route not specified) | IL-2, IL-4, TNF-α | Increased IL-2, Reduced IL-4 | Plasma | [6] |

| Chronic Inflammation (LPS-induced) | Mice | Not specified | IFN-γ, TNF-α | Increased production | Not specified (macrophage for TNF-α) | [7] |

| Immunosuppression (Cyclophosphamide-induced) | Balb/c mice | 10 mg/kg | TNF-α, IL-6, IL-1β | Significant increase | Serum | [4] |

Table 2: Human Studies on this compound and Cytokine Production

| Study / Model | Subjects | This compound Dosage & Route | Cytokine(s) Measured | Observed Effect | Cell/Sample Type Analyzed | Reference |

| Aging | Immunocompromised aged subjects | Not specified | IL-2 | Increased PHA-induced production | Lymphocytes | [8] |

| Aging | Immunocompromised elderly subjects | Not specified | IL-2 | Increased production | PHA-activated blasts | [9] |

| Maintenance Hemodialysis (ESRD) | End-stage renal disease patients | Not specified | IL-6, IL-8, TNF-α | Significant decrease | Serum | [10] |

Signaling Pathways and Visualizations

This compound's influence on cytokine production is mediated through specific intracellular signaling pathways. The activation of the NF-κB pathway appears to be a central mechanism.[2][3] One proposed mechanism involves this compound binding to TLR2, which initiates a cascade leading to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokine genes.[4][5]

Caption: this compound-induced TLR2/NF-κB signaling pathway for cytokine production.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols derived from key studies investigating this compound's effects.

Protocol: Cytokine Activation in Healthy Mice

(Based on Novoselova et al., Izv Akad Nauk Ser Biol, 2008)[2]

-

Subjects: Male NMRI mice.

-

Treatment: A single intraperitoneal injection of this compound (15 µg per 100 g of body weight). Control group received saline.

-

Cell Isolation: 24 hours post-injection, peritoneal macrophages and spleen lymphocytes were harvested.

-

Peritoneal Macrophages: The peritoneal cavity was lavaged with sterile saline to collect cells. Cells were then cultured for 2 hours, and non-adherent cells were washed away, leaving a macrophage-rich adherent layer.

-

Spleen Lymphocytes: Spleens were mechanically homogenized to create a single-cell suspension. Red blood cells were lysed, and the remaining lymphocytes were collected.

-

-

Cytokine Measurement: The production of IL-1α, IL-2, IL-6, IL-10, and IFN-γ by the isolated cell populations was quantified, likely using Enzyme-Linked Immunosorbent Assay (ELISA) or similar immunoassay techniques.

Protocol: Modulation of Th1/Th2 Cytokines in a Sepsis Model

(Based on De Martin et al., J Surg Res, 1996)[6]

-

Subjects: Balb/c (H-2d) and C3H/HeJ (H-2k) mice.

-

Experimental Design: A complex model of gut-derived sepsis involving combinations of allogeneic blood transfusion (T) and burn injury plus bacterial gavage (BG).

-

Group 1 (Thy + T + BG): Mice received this compound (1 mg/kg) for 15 days. On day 1, they were transfused with allogeneic blood. On day 5, they were subjected to a 20% total body surface area thermal injury and gavaged with 1 x 10⁹ Escherichia coli.

-

Control Groups: Corresponding groups were established that did not receive this compound.

-

-

Sample Collection: Animals were sacrificed by exsanguination after the burn (or 5 days post-transfusion in non-burned mice).

-

Cytokine Measurement: Plasma levels of TNF-α, IL-2, and IL-4 were measured using specific immunoassays.

Caption: Experimental workflow for the gut-derived sepsis model.

Discussion and Interpretation

The in vivo effects of this compound on cytokine production are context-dependent, varying with the underlying immune status of the subject.

-

In Healthy and Immunocompetent Models: this compound generally acts as an immunostimulant, increasing the production of a broad range of cytokines including IL-1α, IL-2, IL-6, IFN-γ, and even the regulatory cytokine IL-10[2]. This suggests a role in enhancing overall immune readiness.

-

In Immunocompromised or Aged Models: The primary effect observed is the enhancement of T-helper 1 (Th1) responses. This compound consistently increases the production of IL-2, a critical cytokine for T-cell proliferation and activation[8][9]. This action may be central to its ability to restore deficient immune functions in aging populations.

-

In Models of Sepsis and Inflammation: this compound demonstrates a crucial immunoregulatory function. In a model of gut-derived sepsis, it shifted the cytokine balance by increasing the Th1 cytokine IL-2 while reducing the T-helper 2 (Th2) cytokine IL-4[6]. This modulation is protective, as an overwhelming Th2 response can be detrimental in severe infections. Similarly, in a chronic inflammation model, it boosted IFN-γ and TNF-α production, which are important for pathogen clearance[7]. Conversely, in hemodialysis patients who exist in a state of chronic micro-inflammation, this compound treatment led to a significant reduction in pro-inflammatory cytokines like IL-6, IL-8, and TNF-α, suggesting it can also dampen excessive inflammatory responses[10].

Conclusion

This compound exerts significant and complex in vivo effects on cytokine production. It is not a simple immunostimulant but rather a sophisticated immunomodulator. Its ability to enhance Th1 responses in cases of immunodeficiency, while rebalancing cytokine profiles and reducing excessive inflammation in sepsis and chronic inflammatory states, highlights its therapeutic versatility. The activation of the NF-κB pathway, potentially via TLR2, is a key mechanism driving these effects. For drug development professionals, these findings underscore the potential of this compound as a targeted therapy to normalize immune function across a spectrum of clinical conditions. Further research should focus on elucidating the precise receptor interactions and downstream signaling events to fully harness its therapeutic potential.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Immunomodulatory effects of this compound under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo immunopotentiating activity of this compound in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo immunopotentiating activity of this compound in aging humans: modulation of IL-2 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

Thymopentin: A Deep Dive into its Biological Functions and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thymopentin (TP-5), a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the active biological site of thymopoietin, a hormone produced by the thymus gland.[1] This derivative retains the full biological activity of its parent hormone and has garnered significant interest for its immunomodulatory properties.[2] Initially explored in the early years of the AIDS pandemic, its applications have expanded to various conditions, including autoimmune diseases, immunodeficiency disorders, and as an adjuvant in cancer therapy.[3][4] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its properties.

Core Biological Functions and Mechanism of Action

This compound's primary role is the modulation of the immune system, particularly T-cell mediated immunity. Its mechanism of action is multifaceted, involving the promotion of T-cell differentiation and maturation, regulation of cytokine production, and interaction with key signaling pathways.

T-Cell Development and Maturation

This compound plays a crucial role in the development and maturation of T-lymphocytes within the thymus.[5] It facilitates the differentiation of precursor T-cells (thymocytes) into mature, functional T-cells, thereby ensuring a robust and diverse T-cell repertoire.[5][6] This process is critical for a competent adaptive immune response. Furthermore, this compound enhances the activity of already mature T-cells, promoting their proliferation and activation.[5]

Cytokine Modulation

A significant aspect of this compound's immunomodulatory effect is its ability to influence the production of cytokines, the signaling molecules that orchestrate immune responses. This compound has been shown to modulate the production of various cytokines, including interleukins (IL) and interferons (IFN).[5] Specifically, it can enhance the production of Th1-type cytokines like IL-2 and IFN-γ, which are crucial for cell-mediated immunity, while potentially reducing the levels of Th2-type cytokines like IL-4.[6][7] This modulation helps in shifting the immune response towards a cellular-dominated phenotype, which is beneficial in combating intracellular pathogens and cancer. In some contexts, it has also been shown to reduce levels of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.

Anti-inflammatory Properties

Beyond its immunomodulatory role, this compound exhibits anti-inflammatory properties. By modulating cytokine production and reducing excessive inflammatory responses, it helps protect tissues from damage caused by chronic inflammation, a common factor in many autoimmune diseases.[5]

Anti-Tumor Effects

This compound has demonstrated potential as an anti-tumor agent. Its ability to enhance T-cell function is critical for immune surveillance and the elimination of cancer cells.[5] Studies have shown that this compound can suppress tumor growth through T-cell-dependent mechanisms.[2] It may also promote thymic rejuvenation, which is often compromised during malignancy, thereby restoring the body's ability to mount an effective anti-tumor immune response.[2]

Quantitative Data on Biological Effects

The following tables summarize the quantitative effects of this compound observed in various studies.

Table 1: Effect of this compound on T-Cell Subsets in End-Stage Renal Disease (ESRD) Patients on Maintenance Hemodialysis [6]

| Parameter | Control Group (Post-treatment) | This compound Group (Post-treatment) |

| CD3+ (%) | 62.61 ± 10.23 | 68.25 ± 12.54 |

| CD4+ (%) | 45.21 ± 5.89 | 49.17 ± 6.23 |

| CD8+ (%) | 25.01 ± 5.47 | 20.14 ± 5.25 |

| CD4+/CD8+ Ratio | 1.71 ± 0.32 | 1.95 ± 0.37 |

Table 2: Effect of this compound on Inflammatory Cytokine Levels in ESRD Patients on Maintenance Hemodialysis [6]

| Cytokine | Control Group (Post-treatment) | This compound Group (Post-treatment) |

| IL-6 (ng/L) | 6.68 ± 1.51 | 5.52 ± 1.46 |

| IL-8 (ng/L) | 24.12 ± 2.96 | 18.76 ± 2.83 |

| TNF-α (pmol/L) | 5.13 ± 1.15 | 3.27 ± 1.08 |

Table 3: Anti-Tumor Efficacy of this compound in a Murine Hepatocellular Carcinoma Model [2]

| Treatment Group | Mean Tumor Volume (mm³) | Tumor Inhibition (%) |

| Vehicle Control | 666.01 ± 88.62 | - |

| This compound | 341.1 ± 61.97 | ~48% |

Signaling Pathways

This compound exerts its effects through the activation of specific intracellular signaling pathways.

TLR2/MyD88/NF-κB Signaling Pathway

This compound has been shown to bind to Toll-like receptor 2 (TLR2).[8] This interaction initiates a downstream signaling cascade involving the recruitment of adaptor molecules like MyD88 and TRAF6.[8] This ultimately leads to the activation of the transcription factor NF-κB, which plays a central role in regulating the expression of genes involved in inflammation and immunity, including various cytokines.[8][9]

Caption: TLR2/MyD88/NF-κB Signaling Pathway Activated by this compound.

Cyclic Nucleotide Signaling

The immunoregulatory actions of this compound are also mediated by changes in intracellular cyclic nucleotide levels. In precursor T-cells, this compound induces an increase in intracellular cyclic AMP (cAMP), which triggers their differentiation. In contrast, in mature peripheral T-cells, it elevates intracellular cyclic GMP (cGMP) levels, which is associated with the regulation of their function.[10]

References

- 1. This compound-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of active rheumatoid arthritis with slow intravenous injections of this compound. A double-blind placebo-controlled randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Immunologic study on patients with head and neck cancer treated with this compound associated with surgery, chemotherapy and radiotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sex differences in the association between tumor growth and T cell response in a melanoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interim results on the clinical effects of i.v. administered this compound in active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of this compound on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Enhances Antitumor Immunity Through Thymic Rejuvenation and T Cell Functional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thymopoietin pentapeptide (this compound, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymoquinone reduces mouse colon tumor cell invasion and inhibits tumor growth in murine colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of Thymopentin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of immunomodulatory compounds.

Executive Summary

This compound is an immunomodulatory agent that has been investigated for its potential in treating various conditions, including immunodeficiency disorders and as an adjuvant in cancer therapy. Its mechanism of action is primarily centered on the modulation of T-cell differentiation and function. Preclinical safety and toxicology studies are crucial for characterizing the risk profile of such therapeutic agents. This guide summarizes the key preclinical safety assessments for this compound, covering acute, subchronic, and chronic toxicity, genotoxicity, reproductive and developmental toxicity, immunotoxicity, and local tolerance. While a comprehensive preclinical safety program for this compound has been reported, specific quantitative data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values are not consistently available in the public domain. This guide, therefore, focuses on the established experimental protocols for these studies and the known signaling pathways of this compound, providing a framework for understanding its preclinical safety profile.

Signaling Pathways

This compound exerts its immunomodulatory effects through interaction with cellular signaling pathways. Two key pathways that have been elucidated are the Toll-Like Receptor 2 (TLR2) signaling pathway and the general T-cell differentiation pathway.

TLR2 Signaling Pathway

This compound has been shown to modulate immune responses by binding to Toll-like receptor 2 (TLR2). This interaction initiates a downstream signaling cascade involving MyD88 and NF-κB, leading to the production of various cytokines.[1][2]

T-Cell Differentiation Pathway

This compound is known to promote the differentiation and maturation of T-cells, a fundamental aspect of its immunomodulatory function.[3] This process involves the progression of hematopoietic progenitor cells into mature T-lymphocytes.

Preclinical Safety and Toxicology Studies

A battery of preclinical studies is required to assess the safety of a new drug candidate. The following sections detail the typical experimental protocols for these studies.

Acute Toxicity

Objective: To determine the potential adverse effects of a single high dose of this compound and to establish the median lethal dose (LD50).

Experimental Protocol:

Data Presentation:

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | Oral | Data not available | Data not available | Data not available |

| Mouse | Intravenous | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available | Data not available |

| Note: Specific quantitative data for this compound from acute toxicity studies were not found in the public domain during the literature search. |

Subchronic and Chronic Toxicity

Objective: To evaluate the potential adverse effects of repeated administration of this compound over a prolonged period (subchronic: 28 or 90 days; chronic: 6 months or longer).

Experimental Protocol:

References

- 1. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Dialogue: Thymopentin's Interaction with Cellular Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has long been recognized for its immunomodulatory properties. Its therapeutic potential in a range of conditions, from immunodeficiencies to autoimmune diseases and cancer, stems from its intricate interactions with various cellular receptors, which trigger a cascade of downstream signaling events. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions of this compound with its cellular targets, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to aid researchers and drug development professionals in their endeavors.

Cellular Receptor Interactions: A Quantitative Perspective

This compound's immunomodulatory effects are initiated by its binding to specific cellular receptors. The primary targets identified to date include the Toll-like receptor 2 (TLR2) and Human Leukocyte Antigen-DR (HLA-DR). While direct high-affinity binding to the T-cell receptor (TCR) has not been conclusively demonstrated, evidence suggests an indirect interaction mediated by HLA-DR.

| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Experimental Method | Reference |

| This compound (TP-5) | HLA-DR | EBV-transformed B cells | 7.2 x 10-6 M | Flow Cytometry | [1] |

| CbTP (this compound-derived peptide) | TLR2 | N/A (Immobilized Protein) | 2.38 x 10-10 M | Surface Plasmon Resonance (SPR) | [2] |

Note: The binding affinity for TLR2 was determined using a this compound-derived hybrid peptide (CbTP). While this provides strong evidence for the interaction, the precise Kd for unmodified this compound with TLR2 is not currently available in the literature.

Downstream Signaling Pathways: The Ripple Effect of Receptor Binding

The engagement of this compound with its cellular receptors triggers a series of intracellular signaling cascades, ultimately leading to the modulation of gene expression and cellular responses. The two most well-documented pathways are the NF-κB signaling pathway, primarily activated through TLR2, and the elevation of intracellular cyclic guanosine monophosphate (cGMP).

Toll-like Receptor 2 (TLR2) Signaling Pathway

Binding of this compound to TLR2 is believed to initiate a signaling cascade that culminates in the activation of the transcription factor NF-κB.[2][3][4] This pathway plays a crucial role in the innate immune response and the subsequent activation of the adaptive immune system.

Caption: this compound-induced TLR2 signaling pathway leading to NF-κB activation.

Cyclic GMP (cGMP) Elevation

This compound has been shown to induce the elevation of intracellular cyclic GMP (cGMP) in lymphocytes.[5][6] This second messenger molecule is involved in a variety of cellular processes, including T-cell activation and differentiation. While the precise receptor mediating this effect is not definitively established, it represents a significant downstream consequence of this compound's interaction with the cell.

Caption: Proposed pathway for this compound-induced elevation of intracellular cGMP.

Experimental Protocols: A Methodological Guide

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound's molecular interactions.

Surface Plasmon Resonance (SPR) for Binding Affinity to TLR2

This protocol describes the determination of binding kinetics between a this compound-derived peptide and immobilized TLR2.[2]

Objective: To quantify the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the ligand-receptor interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Ligand: this compound or its derivative

-

Analyte: Purified TLR2 protein

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation: Activate the sensor chip surface using a standard amine coupling kit.

-

Ligand Immobilization: Immobilize the TLR2 protein onto the activated sensor chip surface to a target response level.

-

Binding Analysis:

-

Inject a series of concentrations of the this compound peptide over the sensor surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to record the association phase.

-

Switch to running buffer to monitor the dissociation phase.

-

-

Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Flow Cytometry for HLA-DR Binding Assay

This protocol outlines the method to assess the binding of fluorescently labeled this compound to HLA-DR expressed on the surface of B cells.[1]

Objective: To determine the binding affinity (Kd) of this compound to HLA-DR on living cells.

Materials:

-

EBV-transformed B cells (expressing HLA-DR)

-

FITC-labeled this compound

-

Unlabeled this compound (for competition assay)

-

Binding buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the EBV-transformed B cells. Resuspend the cells in binding buffer at a concentration of 3 x 105 cells per sample.

-

Binding Reaction:

-

For saturation binding, incubate the cells with various concentrations of FITC-labeled this compound for 2 hours at 37°C.

-

For competition binding, pre-incubate the cells with a range of concentrations of unlabeled this compound before adding a fixed concentration of FITC-labeled this compound.

-

-

Washing: After incubation, wash the cells twice with cold PBS to remove unbound peptide.

-

Flow Cytometry Analysis: Resuspend the cells in 500 µl of PBS and analyze them using a flow cytometer. Acquire at least 10,000 events per sample and measure the mean fluorescence intensity (MFI).

-

Data Analysis: Plot the MFI against the concentration of FITC-labeled this compound. For saturation binding, fit the data to a one-site binding model to determine the Kd. For competition binding, determine the IC50 value.

Caption: Workflow for the HLA-DR binding assay using flow cytometry.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general framework for measuring the effect of this compound on cytokine production by human PBMCs.

Objective: To quantify the levels of various cytokines (e.g., IL-2, IFN-γ, TNF-α) released by PBMCs in response to this compound stimulation.

Materials:

-

Human peripheral blood

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Stimulating agent (e.g., Phytohemagglutinin - PHA, as a positive control)

-

ELISA kits for specific cytokines

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Wash and resuspend the PBMCs in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 1-2 x 105 cells/well.

-

Stimulation: Add different concentrations of this compound to the wells. Include wells with medium alone (negative control) and a stimulating agent like PHA (positive control).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the experimental samples. Plot the cytokine concentration against the this compound concentration to assess the dose-response relationship.

Conclusion and Future Directions

The molecular interactions of this compound with cellular receptors, particularly TLR2 and HLA-DR, provide a foundation for understanding its immunomodulatory effects. The activation of downstream signaling pathways, including the NF-κB pathway and the elevation of cGMP, further elucidates the mechanisms by which this compound influences T-cell function and cytokine production.

While significant progress has been made, several areas warrant further investigation. The direct interaction of this compound with the T-cell receptor remains an open question that requires further experimental validation. Additionally, a more comprehensive quantitative analysis of the dose-dependent effects of this compound on NF-κB activation and cGMP elevation would provide valuable insights for optimizing its therapeutic applications. The detailed protocols and visualized pathways presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this potent immunomodulatory peptide and harnessing its full therapeutic potential.

References

- 1. Molecular Analysis of this compound Binding to HLA-DR Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increase of cyclic GMP induced in murine thymocytes by thymosin fraction 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Thymopentin in Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Thymopentin (TP-5) is a synthetic pentapeptide, corresponding to the active site (amino acids 32-36) of the naturally occurring thymic hormone, thymopoietin.[1][2] It is a potent immunomodulatory agent known to reproduce the biological activities of its parent hormone, primarily influencing T-cell differentiation, maturation, and function.[1][3] this compound has been widely studied in various animal models to investigate its therapeutic potential for immunodeficiency disorders, chronic infections, and as an adjuvant in cancer therapy.[4] Its primary mechanism involves promoting the maturation of T-cell precursors and enhancing the activity of mature T-cells, often by modulating cytokine production.[3][4]

These application notes provide a comprehensive overview of this compound dosage and administration in common animal research models, detailed experimental protocols, and a summary of its known signaling pathways.

Data Presentation: Dosage and Administration

The efficacy of this compound is highly dependent on the animal model, the route of administration, and the desired immunological endpoint. The following tables summarize effective dosages reported in the literature.

Table 1: this compound Dosage in Murine Models (Mice)

| Indication/Model | Strain | Dosage | Route of Administration | Frequency/Duration | Key Findings | Reference |

| General Efficacy | - | 0.03 mg/kg | Intravenous (i.v.) | Single dose | Threshold dose for a significant electromyographic response. | [5] |

| General Efficacy | - | 0.3 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Single dose | Threshold dose for a significant electromyographic response. | [5] |

| Cytokine Production | NMRI | 0.15 mg/kg (15 µ g/100g ) | Intraperitoneal (i.p.) | Single dose | Activated production of IL-1α, IL-2, IL-6, IL-10, and IFN-γ. | [6] |

| Gut-Derived Sepsis | Balb/c | 1 mg/kg | Not specified | Daily for 15 days | Significantly reduced mortality; increased IL-2 and decreased IL-4 levels. | [7] |

| Inflammation (Chronic) | - | Not specified | Not specified | Daily for 11 days (with LPS) | Exerted an immunostimulating effect, increasing nitric oxide, IFN-γ, and Hsp70. | [8] |

| Immunosuppression* | Balb/c | 10 mg/kg | Not specified | Not specified | Increased immune organ indices, improved CD4+/CD8+ ratio, and increased cytokine/immunoglobulin production. | [9][10] |

*Note: This study utilized CbTP, a novel, more stable this compound-derived peptide.

Table 2: this compound Dosage in Other Animal Models

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Guinea Pig | 0.03 mg/kg | Intravenous (i.v.), Subcutaneous (s.c.) | Threshold dose for a significant electromyographic response. | [5] |

| Guinea Pig | 0.3 mg/kg | Intranasal (i.n.) | Dose required for a significant response. | [5] |

| Guinea Pig | 0.6 mg/kg | Intraperitoneal (i.p.) | Dose required for a significant response. | [5] |

| Rat (Sprague-Dawley) | Not specified | Intranasal (i.n.) | Improved immunomodulating effects in immunosuppressed rats. | [11] |

Signaling Pathways and Mechanisms of Action

This compound exerts its immunomodulatory effects through several key pathways. It mimics the action of thymopoietin, binding to specific receptors on lymphocytes to trigger intracellular signaling cascades.[3][4]

-

T-Cell Differentiation and Maturation: this compound is crucial for the development of T-cells within the thymus.[3] It facilitates the differentiation of precursor T-cells (thymocytes) into mature, functional T-cells. This process involves distinct second messengers: cyclic AMP (cAMP) elevation in precursor cells and cyclic GMP (cGMP) elevation in mature peripheral T-cells to regulate their function.[1][2]

-

NF-κB Signaling Pathway Activation: A probable mechanism of action for this compound is the activation of the NF-κB signaling pathway, which is a central regulator of immune responses, inflammation, and cell survival.[6]

-

Toll-Like Receptor 2 (TLR2) Interaction: Studies have shown that this compound can bind to TLR2.[9][10] This interaction activates a downstream signaling cascade involving the MyD88 adapter protein, ultimately leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]

-

Cytokine Modulation: By activating T-cells and other immune cells, this compound modulates the production of various cytokines. It has been shown to increase the production of Th1-type cytokines like IL-2 and IFN-γ, which are crucial for cell-mediated immunity, while potentially regulating Th2-type responses.[3][7][12]

References

- 1. Thymopoietin to this compound: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Comparative efficacy of various routes of administration of this compound (TP-5) with consideration of degradative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of this compound on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Immunomodulatory effects of this compound under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the TLR2 Receptor With a Novel this compound-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, toxicity of nasal cilia and immunomodulating effects in Sprague-Dawley rats following intranasal delivery of this compound with or without absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo immunopotentiating activity of this compound in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Thymopentin as an Adjuvant in Cancer Therapy: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the naturally occurring thymic hormone thymopoietin, has emerged as a promising immunomodulatory agent for adjuvant cancer therapy.[1] Its primary mechanism of action revolves around the potentiation of the host's immune system, particularly by enhancing the maturation, differentiation, and function of T-lymphocytes.[2][3] In the context of oncology, this compound is utilized to restore immunocompetence in patients immunosuppressed by chemotherapy or radiotherapy, potentially improving treatment outcomes and reducing the incidence of opportunistic infections.[3] Recent studies also suggest that this compound may have direct effects on cancer cell signaling pathways, further broadening its therapeutic potential.[4]

These application notes provide a comprehensive overview of the preclinical and clinical use of this compound as a cancer therapy adjuvant, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-faceted approach:

-

T-Cell Maturation and Differentiation: this compound mimics the action of thymopoietin, promoting the development of precursor T-cells in the thymus into mature, functional T-lymphocytes.[1][2] This ensures a robust and diverse T-cell repertoire capable of recognizing and eliminating cancer cells.

-

Enhancement of T-Cell Function: It stimulates the activity of mature T-cells, increasing their proliferation and readiness to mount an effective immune response against malignant cells.[2]

-

Cytokine Modulation: this compound influences the production of key cytokines, such as interleukins and interferons, which are critical for orchestrating the anti-tumor immune response.[2][5]

-

Thymic Rejuvenation: Preclinical studies suggest that this compound can promote the regeneration of the thymus, the primary organ for T-cell development, which can be compromised by age and cancer treatments.

-

Direct Effects on Cancer Cells: Emerging evidence indicates that this compound may directly inhibit cancer stem cell properties and modulate signaling pathways within cancer cells, such as the Wnt/β-catenin pathway.[4]

Signaling Pathways

The immunomodulatory effects of this compound are initiated through its interaction with receptors on immune cells, leading to the activation of downstream signaling cascades. One of the key pathways identified is the Toll-like receptor 2 (TLR2) signaling pathway.

Caption: this compound-mediated T-cell activation pathway.

In some cancer cells, this compound has been shown to influence the Wnt/β-catenin signaling pathway, which is crucial for stem cell maintenance.

Caption: this compound's effect on Wnt/β-catenin signaling.

Preclinical Data Summary

The following tables summarize quantitative data from preclinical studies on the efficacy of this compound as an adjuvant in cancer therapy.

| In Vitro Study: this compound on HCT116 Colon Cancer Cells | |

| Parameter | Result |

| Effect on HCT116 Proliferation (alone) | No direct anti-proliferative effect. |

| Enhancement of Oxaliplatin Cytotoxicity | Significantly increased the sensitivity of HCT116 cells to oxaliplatin. |

| Effect on Cancer Stem Cell Markers (800 μM TP-5, 24h) | |

| CD24+ cells | Decrease from 18.7% to 14.0%.[4] |

| CD44+ cells | Decrease from 30.7% to 23.7%.[4] |

| CD133+ cells | Decrease from 54.8% to 47.2%.[4] |

| Effect on Stemness-Related Gene Expression | |

| ALDH1, SOX2, Oct-4, Nanog | Significant reduction in expression.[4] |

| Effect on ALDH Activity (48h) | |

| 100 μM TP-5 | ALDH activity decreased to 0.94 ± 0.10.[4] |

| 800 μM TP-5 | ALDH activity decreased to 0.33 ± 0.02.[4] |

Clinical Data Summary

Clinical trials have evaluated this compound as an adjuvant to standard cancer therapies, with a focus on its impact on immune response and patient outcomes.

| Clinical Trial: Sequential Biochemotherapy in Metastatic Colorectal Cancer | |

| Treatment Regimen | 5-FU + Folinic Acid followed by this compound (50 mg s.c.) and IL-2.[6] |

| Patient Population | 45 evaluable patients with metastatic colorectal cancer.[6] |

| Efficacy Outcomes | |

| Objective Response Rate (ORR) | Not explicitly stated in the provided abstract. |

| Median Time to Progression | 8.5 months.[6] |

| Median Survival | 13 months.[6] |

| Immunological Effects | |

| In patients receiving this compound | Higher levels of IL-2, CD25, and IFN-γ; lower levels of sIL-2R.[6] |

| Clinical Study: this compound in Digestive Tract Cancer | |

| Treatment Regimen | This compound (1 vial s.c.) on alternate days for 36 days.[3] |

| Patient Population | 25 patients with cancers of the digestive tract.[3] |

| Immune Response | |

| Total Lymphocytes | Increased.[3] |

| T4 Lymphocytes | Increased.[3] |

| T4/T8 Ratio | Increased.[3] |

Experimental Protocols

In Vitro Protocol: Assessing the Synergistic Effect of this compound and Oxaliplatin on Colon Cancer Cells

This protocol is adapted from studies on HCT116 colon cancer cells.[4]

Caption: Workflow for in vitro analysis of this compound.

1. Cell Culture:

-

Culture HCT116 human colon carcinoma cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

-

Seed cells in 96-well plates for viability assays and larger plates for flow cytometry and qPCR.

-

After 24 hours, treat cells with varying concentrations of this compound (e.g., 100, 200, 400, 800 μM) and/or oxaliplatin (e.g., 25, 50, 75, 100 μM) for 48 hours. Include vehicle-treated cells as a control.

3. Cell Viability Assay (MTT):

-

Following treatment, add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Flow Cytometry for Cancer Stem Cell Markers:

-

Harvest cells and wash with PBS.

-

Stain with fluorescently labeled antibodies against CD133, CD44, and CD24.

-

Analyze the percentage of positive cells using a flow cytometer.

5. Quantitative Real-Time PCR (qPCR) for Stemness Genes:

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers for ALDH1, SOX2, Oct-4, Nanog, and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Protocol: Evaluation of this compound as an Adjuvant in a Syngeneic Mouse Model of Colorectal Cancer

This protocol is a synthesized methodology based on general practices for MC38 colorectal cancer models.[7][8]

Caption: Workflow for in vivo analysis of this compound.

1. Animal Model and Tumor Inoculation:

-

Use 6-8 week old C57BL/6 mice.

-

Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.

2. Treatment Regimen:

-

Once tumors are palpable (approximately 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):

-

Vehicle control (e.g., PBS)

-

Chemotherapy (e.g., oxaliplatin)

-

This compound (e.g., 20 mg/kg, intraperitoneally, daily)

-

Combination of chemotherapy and this compound

-

-

Administer treatments according to a predefined schedule (e.g., for 14-21 days).

3. Tumor Measurement and Monitoring:

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Monitor body weight as an indicator of toxicity.

4. Endpoint and Tissue Collection:

-

Euthanize mice when tumors reach a predetermined size or at the end of the treatment period.

-

Harvest tumors and spleens for immunological analysis.

5. Immunological Analysis:

-

Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):

-

Prepare single-cell suspensions from tumors.

-

Stain for immune cell markers (e.g., CD3, CD4, CD8, FoxP3) to quantify T-cell subsets.

-

-

Cytokine Analysis (ELISA):

-

Prepare lysates from tumor tissue or culture splenocytes.

-

Measure the levels of key cytokines (e.g., IFN-γ, IL-2, TNF-α) using ELISA kits.

-

Conclusion

This compound demonstrates significant potential as an adjuvant in cancer therapy through its robust immunomodulatory properties and potential direct effects on cancer cells. The provided protocols offer a framework for researchers to investigate its efficacy and mechanisms of action in preclinical settings. The summarized clinical data underscores its ability to enhance the immune response in cancer patients. Further research is warranted to optimize dosing regimens, identify predictive biomarkers for patient response, and explore its application in combination with novel immunotherapies.

References

- 1. Thymopoietin to this compound: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. [this compound and immune response in patients with cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequential biochemotherapy for metastatic colorectal cancer using fluorouracil, folinic acid, this compound and interleukin-2: clinical and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis and Purification of Thymopentin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymopentin, a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the active site of the naturally occurring thymic hormone thymopoietin.[1] It is a potent immunomodulating agent with applications in immunotherapy and for the treatment of various immune deficiencies. The precise and efficient synthesis and purification of this compound are critical for research and development purposes, ensuring the integrity and biological activity of the final product.

These application notes provide detailed protocols for the laboratory-scale synthesis of this compound primarily via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing synthetic peptides in a laboratory setting.[2] The Fmoc/tBu strategy offers mild reaction conditions, making it a preferred choice for many peptide sequences, including this compound.[3][4]

Key Materials and Reagents

-

Resin: Pre-loaded Wang resin or Rink Amide resin with the C-terminal amino acid (Fmoc-Tyr(tBu)-OH).

-

Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.

Experimental Workflow for this compound Synthesis

Caption: Fmoc-SPPS workflow for this compound synthesis.

Detailed Synthesis Protocol

1. Resin Preparation and Swelling:

-

Place the Fmoc-Tyr(tBu)-Wang resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Add DMF to swell the resin for 30-60 minutes at room temperature with gentle agitation.[3]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[3]

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]

4. Amino Acid Coupling (Example: Valine):

-

In a separate vial, dissolve Fmoc-Val-OH (e.g., 3 equivalents), HBTU (e.g., 2.9 equivalents), and HOBt (e.g., 3 equivalents) in DMF.

-

Add DIEA (e.g., 6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Note on Difficult Couplings: The Arg-Lys bond can sometimes be challenging. Using more powerful coupling reagents like HATU or extending the coupling time may be necessary.

5. Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

6. Repeat Synthesis Cycle:

-

Repeat steps 2-5 for the sequential coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.

7. Final Deprotection and Cleavage:

-

After the final amino acid coupling and subsequent washing, perform a final Fmoc deprotection (steps 2 and 3).

-

Wash the peptide-resin with DCM and dry it under vacuum.[3]

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. This step removes the side-chain protecting groups and cleaves the peptide from the resin.[3]

8. Peptide Precipitation and Collection:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the pellet with cold diethyl ether and dry under vacuum.

Potential Side Reactions: During the synthesis of this compound, a key side reaction to be aware of is the formation of aspartimide from the Aspartic acid residue. This can be minimized by using optimized coupling strategies and avoiding prolonged exposure to basic conditions during deprotection.

Purification of this compound by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides, offering high resolution and efficiency.[5][6]

Key Materials and Reagents

-

HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample: Crude this compound dissolved in Mobile Phase A or a suitable solvent mixture.

Experimental Workflow for this compound Purification

Caption: RP-HPLC workflow for this compound purification.

Detailed Purification Protocol

1. Sample Preparation:

-

Dissolve the crude this compound in Mobile Phase A. If solubility is an issue, a minimal amount of acetonitrile or another suitable solvent can be added.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[2][7]

2. HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[2]

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]

-

Flow Rate: Dependent on the column dimensions (e.g., 1-4 mL/min for semi-preparative).

-

Detection: UV absorbance at 214 nm or 280 nm.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. An example gradient is:

-

0-5 min: 5% B

-

5-35 min: 5% to 50% B

-

35-40 min: 50% to 95% B

-

40-45 min: 95% B

-

45-50 min: 95% to 5% B

-

50-60 min: 5% B (re-equilibration)

-

3. Fraction Collection:

-

Collect fractions corresponding to the major peak, which should be the full-length this compound.

4. Purity Analysis:

-

Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

5. Pooling and Lyophilization:

-

Pool the fractions that meet the desired purity level (typically >95% or >98%).[8]

-

Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

Data Presentation

| Parameter | Synthesis (SPPS) | Purification (RP-HPLC) |

| Method | Fmoc Solid-Phase Peptide Synthesis | Reversed-Phase HPLC |

| Starting Material | Fmoc-Tyr(tBu)-Wang Resin | Crude this compound |

| Key Reagents | Fmoc-amino acids, HBTU/HOBt/DIEA, Piperidine, TFA | Acetonitrile, TFA, Water |

| Typical Crude Purity | 50-70% | N/A |

| Final Purity | N/A | >95% or >98% |

| Expected Yield | Variable (sequence-dependent) | 20-40% (from crude) |

| Final Product Form | Lyophilized Powder | Lyophilized Powder |